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3-(4-Chlorophenyl)-2',6'-

dichloropropiophenone

CAS No.: 898788-53-9

Cat. No.: B3023834

Get Quote

Application Note: 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone as a Versatile

Intermediate in the Synthesis of Novel Azole Antifungals

Scientific Context & Strategic Rationale
In modern medicinal chemistry, the design of targeted therapeutics often relies on highly

functionalized, sterically defined building blocks. 3-(4-Chlorophenyl)-2',6'-
dichloropropiophenone (CAS 898788-53-9) is a halogenated dihydrochalcone derivative that

serves as a critical structural scaffold for the development of novel anti-invasive agents and

broad-spectrum azole antifungals.

The Causality of Scaffold Selection: Historically,

-unsaturated ketones (chalcones) such as 3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)prop-2-en-
1-one have demonstrated intrinsic anti-invasive properties against malignant tumor cells [1].
However, the conjugated double bond in chalcones acts as a highly reactive Michael acceptor,
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frequently leading to off-target toxicity by covalently binding to biological thiols (e.g., cysteine
residues), classifying them as pan-assay interference compounds (PAINS).

By utilizing the saturated 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone, researchers

eliminate the Michael acceptor liability while preserving the essential diaryl spatial geometry.

Furthermore, the saturated

-hybridized

-carbon (C2) provides a stable, reactive site for electrophilic halogenation, which is the
mandatory first step in synthesizing triazole- or imidazole-based CYP51 (lanosterol 14-

-demethylase) inhibitors[2].

Physicochemical Data Presentation
To facilitate reaction planning and stoichiometric calculations, the foundational physicochemical

properties of the intermediate are summarized below.

Property Value / Description

Chemical Name 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone

CAS Registry Number 898788-53-9

Molecular Formula C₁₅H₁₁Cl₃O

Molecular Weight 313.60 g/mol

Structural Class
Halogenated Dihydrochalcone /

Diarylpropanone

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)

Predicted LogP ~4.8 (Highly lipophilic)

Synthetic Workflow: From Dihydrochalcone to Azole
Antifungal
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The transformation of 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone into an active

pharmaceutical ingredient (API) candidate requires a two-step functionalization:

-Bromination followed by Nucleophilic Substitution (

).

Step 1: Acid-Catalyzed -Bromination
Treatment of the ketone with a brominating agent (such as Br₂ or N-Bromosuccinimide) in the

presence of an acid catalyst (e.g., acetic acid) results in the formation of a new C-Br bond at

the

-position. Mechanistic Insight: The acid protonates the carbonyl oxygen, accelerating keto-enol
tautomerism. The resulting enol acts as the active nucleophile, attacking the electrophilic
bromine to form 2-bromo-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one [3].

Step 2: N-Alkylation via Displacement
The

-bromo ketone is a potent electrophile. Introducing a nitrogenous heterocycle, such as 1H-
1,2,4-triazole, in the presence of a mild base (K₂CO₃) facilitates an

displacement of the bromide ion. Mechanistic Insight: The base deprotonates the triazole,
significantly enhancing its nucleophilicity. The resulting compound possesses the classic azole
pharmacophore required to coordinate with the heme iron of fungal CYP51, thereby inhibiting
ergosterol biosynthesis [2].

Experimental Protocols
The following self-validating protocols are designed for a 10 mmol scale synthesis, ensuring

high yield and purity for downstream biological assays.

Protocol A: Synthesis of 2-Bromo-3-(4-chlorophenyl)-1-
(2,6-dichlorophenyl)propan-1-one

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.14

g (10.0 mmol) of 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone in 20 mL of glacial

acetic acid.
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Enolization & Bromination: Cool the reaction mixture to 10°C using an ice-water bath.

Dissolve 1.68 g (10.5 mmol) of elemental bromine (Br₂) in 5 mL of acetic acid and add this

solution dropwise over 30 minutes via an addition funnel.

Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature

for 2 hours. The reaction is complete when the distinct red-brown color of bromine

dissipates, indicating full consumption by the enol nucleophile.

Quenching & Extraction: Pour the mixture into 100 mL of ice-cold distilled water. Extract the

aqueous layer with dichloromethane (DCM) (3 × 30 mL).

Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (to

neutralize residual acetic acid and HBr) followed by brine. Dry over anhydrous Na₂SO₄, filter,

and concentrate in vacuo to yield the crude

-bromo intermediate.

Protocol B: Synthesis of the Triazole Antifungal
Candidate

Nucleophile Activation: In a 50 mL two-neck flask, suspend 0.83 g (12.0 mmol) of 1H-1,2,4-

triazole and 2.07 g (15.0 mmol) of anhydrous potassium carbonate (K₂CO₃) in 25 mL of

anhydrous acetonitrile (MeCN). Stir at room temperature for 15 minutes to facilitate

deprotonation.

Substitution Reaction: Dissolve the crude

-bromo intermediate from Protocol A (~10 mmol) in 10 mL of MeCN and add it dropwise to
the triazole suspension.

Thermal Shift: Attach a reflux condenser and heat the mixture to 80°C for 6 to 8 hours.

Monitor the

displacement via TLC (Hexanes:Ethyl Acetate, 3:1).

Isolation: Once the starting material is consumed, cool the mixture to room temperature and

filter off the inorganic salts (KBr and unreacted K₂CO₃).
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via

flash column chromatography on silica gel to isolate the pure 2-(1H-1,2,4-triazol-1-yl)-3-(4-

chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one.

Pathway Visualization
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Synthetic workflow from the dihydrochalcone intermediate to a novel triazole antifungal

candidate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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